5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

Catalog No.
S14314169
CAS No.
63845-32-9
M.F
C15H18Cl2N2O
M. Wt
313.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone ...

CAS Number

63845-32-9

Product Name

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-piperidin-1-ium-4-ylethanone;chloride

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

InChI

InChI=1S/C15H17ClN2O.ClH/c16-11-1-2-14-12(8-11)13(9-18-14)15(19)7-10-3-5-17-6-4-10;/h1-2,8-10,17-18H,3-7H2;1H

InChI Key

INOHVAWBSUAXGY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1CC(=O)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride (CAS 63845-32-9) is a highly regioselective, pre-functionalized building block critical for the synthesis of atypical antipsychotics, 5-HT receptor ligands, and complex kinase inhibitors. Supplied as a stable hydrochloride salt, it provides a ready-to-use C3-acylated indole core, bypassing the severe regioselectivity challenges and harsh Lewis acid conditions typically required to couple 5-chloroindole with piperidine derivatives [1]. Its high purity, defined stoichiometry, and halogenated pharmacophore make it a preferred precursor for late-stage functionalization, particularly in reductive amination, N-alkylation, and targeted drug discovery workflows where the 5-chloro substituent is essential for target binding affinity [2].

Research Fit

1
Workflow Serotonin transporter (SERT) inhibition assay context; reported selectivity over noradrenaline reuptake.
2
Structural requirement 5‑chloro substitution critical for SERT selectivity profile; unsubstituted analog may lack activity.
3
Batch identity Hydrochloride salt with distinct melting point supports identity verification in procurement.

Attempting to synthesize this intermediate in-house using raw 5-chloroindole and 4-piperidineacetic acid derivatives often results in poor yields due to competing N1-acylation and C3-acylation, requiring extensive chromatographic cleanup [1]. Furthermore, crude in-house mixtures frequently retain trace Lewis acid catalysts (e.g., aluminum or zinc species) which severely poison palladium or platinum catalysts during subsequent ketone reduction or cross-coupling steps [2]. Substituting with the non-chlorinated analog (1H-indol-3-yl 4-piperidinylmethyl ketone) fundamentally alters the lipophilicity and target-binding affinity of the final active pharmaceutical ingredient (API), rendering it useless for specific halogen-directed drug discovery programs [3].

Substitution Risk

Target compound
5‑Chloro derivative; reported high SERT selectivity with minimal noradrenergic activity.
Unsubstituted / 5‑methoxy analog
Transporter profile may shift; 5‑methoxy may introduce confounding noradrenergic effects.
Target compound
SERT inhibition mechanism; ketone bridge and free piperidine NH facilitate binding.
Complement Factor B inhibitor analog
Piperidinyl‑indole derivatives from Novartis series target Factor B, not SERT; incompatible for neuropharmacology.
Target compound
Hydrochloride salt; melting point >260°C supports lot consistency.
Alternative salt forms
Different counterions may alter solubility and assay compatibility; identity markers may not match.

Regiochemical Purity and Yield Efficiency

Procuring the pre-formed CAS 63845-32-9 guarantees >99% C3-isomer purity, eliminating the need for complex separations. In contrast, in-house Friedel-Crafts acylation of 5-chloroindole typically yields only 65-70% of the desired C3-isomer, with 15-20% lost to N1-acylated byproducts [1].

Evidence DimensionC3-isomer purity and yield
Target Compound Data>99% C3-isomer purity (direct procurement)
Comparator Or BaselineIn-house synthesis (65-70% yield, 15-20% N1-byproduct)
Quantified Difference29-34% higher usable yield and elimination of byproduct
ConditionsStandard Friedel-Crafts acylation vs. procured intermediate

Eliminates costly chromatographic separation and maximizes throughput for downstream API synthesis.

SERT IC50
Head-to-head
Target: ≈0.02 µM
Unsubstituted analog: ≈160 µM
Clomipramine: ≈5 µM
Supports SERT potency differentiation from analogs.
Rat synaptosomes; reported patent data.

Downstream Catalyst Compatibility (Trace Metals)

High-purity commercial CAS 63845-32-9 contains <10 ppm residual Lewis acid metals, enabling a turnover number (TON) of >1000 for Pd/C in subsequent ketone reductions. Crude or in-house synthesized intermediates often contain >500 ppm residual aluminum or zinc, which poisons the catalyst and reduces the TON to <200 [1].

Evidence DimensionPd/C Catalyst Turnover Number (TON)
Target Compound Data>1000 TON (<10 ppm trace metals)
Comparator Or BaselineCrude intermediate (<200 TON, >500 ppm trace metals)
Quantified Difference5-fold increase in catalyst efficiency
ConditionsKetone reduction using 5% Pd/C at 1 atm H2

Prevents catalyst poisoning in expensive downstream hydrogenation or reductive amination steps, significantly lowering process costs.

5‑HT/NA Selectivity
Head-to-head
Target: ≈3000‑fold
5‑Methoxy analog: ≈50‑fold
Supports minimal noradrenergic off‑target review.
Identical assay conditions; patent comparison.

Storage Stability and Handling (Salt vs Free Base)

The hydrochloride salt form of this compound demonstrates exceptional stability, with <0.5% degradation over 12 months at 25°C. In contrast, the free base form of the ketone exhibits 4-6% degradation via secondary amine oxidation and self-condensation over just 3 months [1].

Evidence DimensionShelf-life degradation at 25°C
Target Compound Data<0.5% degradation over 12 months
Comparator Or BaselineFree base (4-6% degradation over 3 months)
Quantified Difference>10-fold improvement in shelf-life stability
Conditions25°C, ambient humidity, sealed container

Ensures long-term storage stability and consistent molar dosing in batch manufacturing, preventing batch failures due to degraded precursors.

Target Class
Class-level
SERT inhibition (antidepressant patent class) vs. Complement Factor B inhibition (renal disease patent class).
Differentiated pharmacological context required for target validation.
No cross‑activity data; structural assignment only.

Solubility Profile for N-Alkylation Workflows

For downstream N-alkylation, the hydrochloride salt achieves a solubility of >150 mg/mL in polar aprotic solvents like DMF and DMSO upon mild base activation. The free base frequently aggregates, showing erratic solubility limits of <50 mg/mL, which restricts reaction concentrations [1].

Evidence DimensionSolubility in DMF/DMSO
Target Compound Data>150 mg/mL
Comparator Or BaselineFree base (<50 mg/mL)
Quantified Difference>3-fold increase in working concentration
ConditionsStandard N-alkylation solvent systems at 20°C

Enables high-concentration reactions, reducing solvent waste and improving volumetric productivity during scale-up.

Identity Markers
Head-to-head
mp >260°C; Cl found 22.35%
Supports batch identity vs. analog contaminants.
Capillary MP; elemental analysis.
In Vivo 5‑HTP
Class-level
Class‑level in vivo serotoninergic response reported; patent description indicates greater potency than clomipramine.
Supports in vivo behavioral endpoint context.
No individual ED50; class‑level disclosure.

Synthesis of 5-HT (Serotonin) Receptor Ligands

This compound is the ideal starting point for developing 5-HT4, 5-HT6, and 5-HT7 antagonists. The pre-installed 5-chloro substituent and the C3-ketone linker provide the exact pharmacophore required for high-affinity receptor binding, bypassing multi-step core assembly [1].

Development of Atypical Antipsychotics

CAS 63845-32-9 serves as a central scaffold for linking the piperidine nitrogen to aryl-piperazine or sulfonyl groups. Its high purity and absence of trace metals ensure that downstream cross-coupling reactions proceed with high catalyst turnover, essential for cost-effective antipsychotic API manufacturing [2].

Late-Stage Kinase Inhibitor Diversification

In kinase inhibitor discovery, the compound provides a pre-assembled, halogenated indole-piperidine hinge-binding motif. The stable hydrochloride salt allows for rapid diversification via N-alkylation or ketone reduction without the risk of precursor degradation during library synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Serotonin Transporter Inhibition Assay
Monoamine selectivity ratio review
Confirmation of minimal noradrenergic activity per assay
5‑Chloro SAR Studies
5‑Chloro positional identity
Transporter selectivity comparison across 5‑H/5‑OMe/5‑Cl analogs
Batch Identity Control
Melting point and elemental analysis
Verification against unsubstituted and 5‑methoxy analogs
Pharmacological Target Differentiation
Target class assignment (SERT vs. Factor B)
Complement pathway target exclusion; SERT pathway confirmation

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.0796186 g/mol

Monoisotopic Mass

312.0796186 g/mol

Heavy Atom Count

20

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